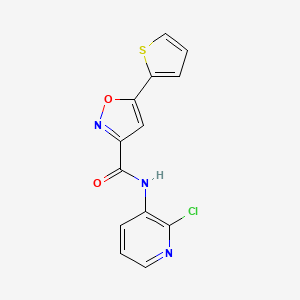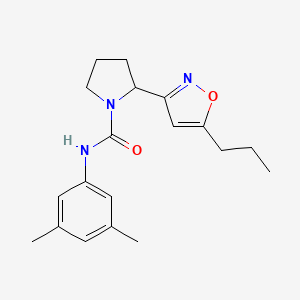
N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a highly potent and selective inhibitor of the histone methyltransferase enzyme EZH2, which is overexpressed in a variety of cancers.
Wirkmechanismus
N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a highly potent and selective inhibitor of EZH2, which is a histone methyltransferase enzyme that is overexpressed in a variety of cancers. EZH2 plays a critical role in the epigenetic regulation of gene expression, particularly in the repression of tumor suppressor genes. By inhibiting EZH2, N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide disrupts the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inhibiting cancer cell growth and inducing apoptosis, N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide has also been shown to inhibit cancer stem cell proliferation and migration. It has also been shown to enhance the anti-tumor activity of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide is its high potency and selectivity for EZH2, which makes it an ideal tool for studying the role of EZH2 in cancer biology. However, one of the limitations of N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide is its low solubility, which can make it difficult to work with in some experimental systems. Additionally, the high cost of N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide can be a limiting factor for some labs.
Zukünftige Richtungen
There are several future directions for the development of N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide and other EZH2 inhibitors. One area of focus is the development of more potent and selective inhibitors of EZH2, which could have even greater anti-tumor activity. Another area of focus is the development of combination therapies that target multiple epigenetic regulators, which could have synergistic effects on cancer cell growth. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide and other EZH2 inhibitors in cancer patients.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In these studies, N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-12-8(3-1-5-15-12)16-13(18)9-7-10(19-17-9)11-4-2-6-20-11/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGUDQDSYDNPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4462608.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4462611.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-3-pyridinylcyclohexanecarboxamide](/img/structure/B4462612.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462618.png)

![N-(4-ethylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462639.png)
![N-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4462644.png)
![N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462648.png)

![4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B4462676.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4462684.png)

![N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462690.png)
![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]methionine](/img/structure/B4462701.png)